Ebastine N-oxide-d5

Description

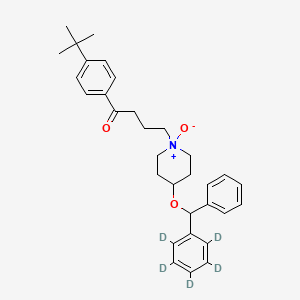

Structure

3D Structure

Properties

Molecular Formula |

C32H39NO3 |

|---|---|

Molecular Weight |

490.7 g/mol |

IUPAC Name |

1-(4-tert-butylphenyl)-4-[1-oxido-4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-ium-1-yl]butan-1-one |

InChI |

InChI=1S/C32H39NO3/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33(35)23-20-29(21-24-33)36-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3/i4D,6D,7D,11D,12D |

InChI Key |

PFOUEGNOVHBNHS-UAVBZTRNSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CC[N+](CC3)(CCCC(=O)C4=CC=C(C=C4)C(C)(C)C)[O-])[2H])[2H] |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CCC[N+]2(CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Comprehensive Isotopic Characterization of Ebastine N Oxide D5

Strategies for Precise Deuterium (B1214612) Incorporation in Complex Pharmaceutical Metabolites

The synthesis of isotopically labeled complex molecules such as Ebastine (B1671034) N-oxide-d5 requires strategic planning to ensure the precise and stable incorporation of deuterium atoms. General methodologies for deuteration in pharmaceutical compounds include direct hydrogen-deuterium (H/D) exchange reactions, reductive deuteration, and building up the molecule from deuterated precursors. hwb.gov.inresearchgate.net

For a complex metabolite, the most reliable strategy often involves a multi-step synthesis starting with a deuterated building block. researchgate.net In the case of Ebastine N-oxide-d5, the synthesis likely proceeds via the oxidation of Ebastine-d5. This precursor, which contains five deuterium atoms, is a known isotopically labeled form of the parent drug Ebastine. pharmaffiliates.comclearsynth.com The N-oxidation is a common metabolic pathway for tertiary amines and can be achieved chemically. researchgate.net The most widely documented method for synthesizing N-oxides from parent amine compounds involves oxidation, often using agents like hydrogen peroxide (H₂O₂) under controlled temperature and pH conditions. researchgate.net

This approach offers significant advantages:

Positional Specificity: Synthesizing the deuterated parent drug first (Ebastine-d5) allows for precise control over the location of the deuterium labels. The subsequent oxidation to the N-oxide does not typically alter these positions.

Stability: Placing deuterium on aromatic rings, as is common for d5-labeled phenyl groups, ensures the label is not easily exchanged under typical physiological or analytical conditions. researchgate.net

High Isotopic Purity: Using a highly enriched deuterated precursor helps ensure the final product also has high isotopic purity.

Advanced Analytical Techniques for Confirming Deuteration Purity and Chemical Identity for Research Reference Standards

To qualify this compound as a research reference standard, its chemical identity, purity, and the specifics of its deuteration must be rigorously confirmed using advanced analytical techniques. clearsynth.com The combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is essential for this characterization. hwb.gov.in

Mass Spectrometry (MS): This is the primary technique for confirming the successful incorporation of deuterium. High-resolution mass spectrometry (HRMS) can verify the molecular weight of the compound to several decimal places, confirming the presence of the five deuterium atoms (with a mass of approximately 490.69) compared to the unlabeled Ebastine N-oxide (molecular weight ~485.66). pharmaffiliates.comcymitquimica.com Tandem mass spectrometry (LC-MS/MS) is used to study fragmentation patterns. The mass shift in specific fragments can help confirm the location of the deuterium labels within the molecule's structure. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for unambiguously determining the position of the deuterium atoms.

¹H NMR (Proton NMR): In a ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent. This provides direct evidence of the specific sites of deuteration.

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, confirming their presence and providing information about their chemical environment.

¹³C NMR (Carbon-13 NMR): The signals for carbon atoms bonded to deuterium will show a characteristic splitting pattern and a slight shift compared to those bonded to hydrogen, further confirming the label's position.

The combination of these techniques provides a comprehensive characterization of the molecule, ensuring it is suitable for use as a high-quality reference standard. hwb.gov.in

| Analytical Technique | Purpose in Characterization of this compound |

| Liquid Chromatography (LC) | Separates the compound from impurities and confirms its retention time. |

| Mass Spectrometry (MS) | Confirms the correct molecular weight, verifying the incorporation of 5 deuterium atoms. aptochem.com |

| Tandem MS (MS/MS) | Analyzes fragment ions to help localize the position of the deuterium labels. researchgate.net |

| Proton NMR (¹H NMR) | Shows the absence of proton signals at the sites of deuteration, confirming positional specificity. hwb.gov.in |

| Deuterium NMR (²H NMR) | Directly detects the deuterium atoms, confirming their presence. |

Considerations for Isotopic Enrichment and Positional Specificity in Research-Grade Material Synthesis

The quality of a deuterated standard like this compound is defined by its isotopic enrichment and positional specificity. These factors are critical for its function as an internal standard in quantitative assays. semanticscholar.org

Isotopic Enrichment: This refers to the percentage of the material that contains the desired number of deuterium atoms (in this case, five). High isotopic enrichment (typically >98%) is essential. If the standard contains a significant amount of unlabeled (d0) or partially labeled (d1-d4) species, it can create interference with the measurement of the non-deuterated analyte, compromising the accuracy of the quantitative analysis. aptochem.comscispace.com The goal is to have a mass signal for the internal standard that is well-separated from the natural isotope distribution of the analyte. aptochem.com

Positional Specificity: This ensures that the deuterium atoms are located at the intended positions and are not "scrambled" across the molecule. The stability of the C-D bond is significantly greater than the C-H bond, a phenomenon known as the kinetic isotope effect (KIE). nih.govdocumentsdelivered.com It is crucial that the deuterium atoms are placed on positions that are not involved in metabolic processes that could be affected by the KIE. If deuteration slows down a metabolic pathway, it can lead to "metabolic switching," where the body metabolizes the molecule through an alternative route. nih.gov For an internal standard, the ideal placement of isotopes is on a part of the molecule that is metabolically stable, ensuring that the labeled standard behaves chromatographically and ionizes identically to the unlabeled analyte without altering its own metabolic fate. aptochem.comscispace.com

Advanced Bioanalytical Method Development Utilizing Ebastine N Oxide D5

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Metabolite Quantification in Complex In Vitro and Preclinical Matrices

The quantification of drug metabolites in complex biological matrices, such as plasma, human liver microsomes (HLMs), and hepatocyte culture medium, is fundamental to pharmacokinetic and metabolic studies. mdpi.comresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technology for this purpose due to its high sensitivity, specificity, and ability to handle complex samples. tandfonline.comlabmanager.com The development of robust LC-MS/MS assays for ebastine (B1671034) and its metabolites, including carebastine (B24193), hydroxyebastine, and desalkylebastine, involves several critical steps, from sample preparation to method validation. pillbuys.comnih.gov

Sample preparation is a crucial first step designed to extract the analytes of interest from the intricate biological matrix and remove interfering substances. mdpi.com Common techniques for ebastine and its metabolites include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). pillbuys.comnih.govresearchgate.net For instance, one method involves protein precipitation with methanol (B129727), while another utilizes LLE with a mixture of diethylether and dichloromethane. pillbuys.comnih.gov These extraction methods are optimized to ensure high and consistent recovery of the analytes.

Chromatographic separation is subsequently performed to resolve the parent drug, its metabolites, and the internal standard from each other and from endogenous matrix components. This is typically achieved using reversed-phase columns, such as C18 or phenyl-hexyl columns. pillbuys.commdpi.com Gradient or isocratic elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is employed to achieve efficient separation in a short run time. nih.govresearchgate.net

Detection and quantification are carried out using a triple quadrupole mass spectrometer, typically operating in the positive electrospray ionization (ESI) mode and utilizing multiple reaction monitoring (MRM). pillbuys.comresearchgate.net MRM provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard. For example, the ion transition for carebastine might be monitored at m/z 500.6 → 167.1. pillbuys.comnih.gov

Validation of the developed assay is performed according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure its reliability for its intended purpose. labmanager.commdpi.commdpi.com This comprehensive process assesses several key parameters:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com

Linearity: The demonstration of a proportional relationship between instrument response and known concentrations of the analyte over a specific range. nih.gov For ebastine and carebastine, linear ranges have been established from as low as 0.01 ng/mL up to 300 ng/mL, depending on the analyte. nih.govresearchgate.net

Accuracy and Precision: Intra- and inter-day assessments determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision). mdpi.com For ebastine metabolite assays, accuracy values are typically expected to be within 85-115%, with precision (coefficient of variation, CV%) not exceeding 15%. nih.govresearchgate.net

Recovery: The efficiency of the extraction process is measured by comparing the analyte response in a pre-extracted sample to that of a post-extracted sample. journalofappliedbioanalysis.com

Matrix Effect: This assesses the potential for ion suppression or enhancement from co-eluting endogenous components of the biological matrix. mdpi.com

Stability: The stability of the analytes is evaluated under various conditions, including freeze-thaw cycles and bench-top storage, to ensure sample integrity during handling and analysis. journalofappliedbioanalysis.com

Table 1: Example of LC-MS/MS Method Parameters for Ebastine Metabolite Analysis The data in this table is compiled from findings reported in multiple bioanalytical studies. pillbuys.comnih.govresearchgate.net

| Parameter | Description |

|---|---|

| Biological Matrix | Human Plasma |

| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction |

| LC Column | Reversed-Phase C18 or Hydro-RP (e.g., 50 mm x 2.0 mm, 4 µm) |

| Mobile Phase | A: 0.1% Formic Acid in 5mM Ammonium Acetate B: 100% Methanol or Acetonitrile |

| Elution Type | Gradient or Isocratic |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM Transition (Carebastine) | m/z 500.6 → 167.1 |

| Linearity Range (Carebastine) | 1.00 - 300 ng/mL |

Role of Ebastine N-oxide-d5 as a Stable Isotope-Labeled Internal Standard in Enhancing Accuracy and Precision in Quantitative Research Studies

In quantitative bioanalysis, an internal standard (IS) is essential for achieving accurate and precise results. wuxiapptec.com The IS is a compound of known concentration added to every sample, calibrator, and quality control sample to correct for variability during the analytical process. journalofappliedbioanalysis.comwuxiapptec.com The most effective type of IS is a stable isotope-labeled (SIL) version of the analyte, such as this compound. bocsci.comnih.gov

A SIL-IS is considered the "gold standard" because its physicochemical properties are nearly identical to those of the unlabeled analyte. nih.govscispace.com This structural and chemical similarity ensures that the SIL-IS and the analyte behave in a virtually identical manner during every stage of the analysis, including:

Sample Extraction: Any loss of analyte during extraction steps like LLE or SPE will be mirrored by a proportional loss of the SIL-IS. wuxiapptec.com

Chromatographic Separation: The SIL-IS co-elutes with the analyte. chromforum.org While heavy isotopes like deuterium (B1214612) can sometimes cause a slight shift in retention time, they still elute much closer to the analyte than a structural analog, which is critical for accurate correction. nih.govchromforum.org

Mass Spectrometric Detection: This is where the benefit of a SIL-IS is most pronounced. Biological matrices are known to cause "matrix effects," where co-eluting endogenous compounds can suppress or enhance the ionization of the analyte, leading to inaccurate readings. wuxiapptec.comnews-medical.net Because the SIL-IS co-elutes and has the same ionization efficiency as the analyte, it experiences the same degree of ion suppression or enhancement. wuxiapptec.comchromforum.org

By calculating the ratio of the analyte's response to the IS's response, these variations are effectively normalized, leading to a significant improvement in the method's accuracy and precision. wuxiapptec.com The use of a deuterated standard like this compound for the quantification of ebastine N-oxide would compensate for any potential variability, from pipetting errors to instrument fluctuations. nebiolab.comlcms.cz

In contrast, structural analog internal standards—compounds that are chemically similar but not isotopically labeled—may have different extraction recoveries, chromatographic retention times, and ionization efficiencies. nih.govscispace.com This can lead to inadequate correction for matrix effects and other sources of error, resulting in lower precision and accuracy. scispace.com

Table 2: Comparison of Assay Performance With and Without a Stable Isotope-Labeled Internal Standard (SIL-IS) This table illustrates the typical improvements in assay performance when a SIL-IS is used, based on comparative studies in the literature. scispace.com

| Parameter | Method with Structural Analog IS | Method with SIL-IS (e.g., this compound) |

|---|---|---|

| Precision (%CV) | 8.6% | 7.6% (Significantly lower variance) |

| Accuracy (%Bias) | -3.2% (Significant deviation from 100%) | +0.3% (No significant deviation from 100%) |

| Matrix Effect Compensation | Partial and variable | High and consistent |

| Confidence in Results | Good | Excellent |

Methodological Considerations for High-Throughput Screening and Robustness in Drug Metabolism and Disposition Research

In modern drug discovery, there is a demand to evaluate the metabolic and pharmacokinetic (DMPK) properties of thousands of candidate compounds at an early stage. nih.govnih.gov This necessitates high-throughput screening (HTS) approaches that are rapid, cost-effective, and, most importantly, robust. researchgate.netjapsonline.com Adapting a validated LC-MS/MS method for HTS requires several key methodological considerations to maintain data quality while increasing speed and efficiency. researchgate.net

Automation: The use of robotic liquid handlers is central to HTS. nih.gov These systems automate repetitive and labor-intensive tasks such as pipetting, dilution, and sample extraction, which significantly increases throughput and improves reproducibility by minimizing human error. nih.govpreomics.com Automated systems can be integrated to create a seamless workflow from sample preparation to injection into the LC-MS/MS system. nih.govsepscience.com

Miniaturization and Simplification: HTS workflows universally employ the 96-well plate format for sample processing. iscientific.orgmdpi.com This miniaturization reduces the required volumes of samples, reagents, and solvents, thus lowering costs. mdpi.com Sample preparation methods are often simplified to accommodate this format. For example, simple protein precipitation followed by filtration using 96-well phospholipid removal plates is a common strategy that is fast and amenable to automation. nih.gov

Fast Chromatography: To reduce the analysis time per sample, HTS methods employ fast LC gradients and shorter chromatographic columns. researchgate.net While this can lead to less chromatographic resolution, the high selectivity of MS/MS detection (MRM mode) often compensates for the reduced separation, allowing for accurate quantification even with cycle times of only a few minutes per sample. iscientific.org

Method Robustness: A robust bioanalytical method consistently produces reliable data despite small, deliberate variations in method parameters. journalofappliedbioanalysis.com In an HTS environment where thousands of samples are analyzed in large batches, robustness is critical. researchgate.net Key to ensuring robustness is the consistent use of a high-quality internal standard, like this compound. The SIL-IS helps to mitigate variability across a large analytical run, which can be affected by instrument drift or differences between batches of reagents or biological matrix lots. researchgate.netjournalofappliedbioanalysis.com Ensuring that the method is rugged enough to handle the inherent variability of an HTS workflow is paramount for making sound decisions in drug discovery programs. nih.gov

Table 3: Methodological Considerations for High-Throughput and Robust Bioanalysis This table summarizes key strategies for adapting bioanalytical methods for drug metabolism and disposition research. nih.govresearchgate.netmdpi.com

| Consideration | Objective | Implementation Strategy |

|---|---|---|

| Throughput | Increase sample analysis speed | Automation with robotic liquid handlers; use of 96-well plates; fast LC gradients. nih.goviscientific.org |

| Miniaturization | Reduce sample and reagent volume | Transition from vials to 96- or 384-well plates for all processing steps. mdpi.com |

| Efficiency | Simplify workflow | Employ streamlined extraction techniques (e.g., one-step protein precipitation). nih.gov |

| Robustness | Ensure data quality and reproducibility | Consistent use of a SIL-IS; rigorous method validation; quality control checks across large batches. journalofappliedbioanalysis.comresearchgate.net |

| Data Management | Handle large datasets efficiently | Integrated software solutions for system control, data processing, and reporting. chromatographyonline.com |

In Vitro and Preclinical Investigations Employing Ebastine N Oxide D5 in Metabolic Research

Mechanistic Studies of Cytochrome P450-Mediated N-Oxidation Pathways of Ebastine (B1671034) and Analogous Compounds

The metabolism of ebastine is complex, involving several key pathways catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. The primary metabolic routes include N-dealkylation and hydroxylation. nih.gov N-dealkylation of ebastine to its desbutyrophenone metabolite (des-BP) is predominantly mediated by CYP3A4. nih.gov Concurrently, ebastine undergoes hydroxylation to form hydroxyebastine, which is then further oxidized to the pharmacologically active metabolite, carebastine (B24193). nih.gov While CYP3A4 contributes to hydroxylation, studies have identified CYP2J2 and members of the CYP4F family as major players in this specific transformation. nih.govpsu.edu

N-oxidation represents another potential metabolic pathway for tertiary amine-containing drugs like ebastine. washington.edusemanticscholar.org This process is generally believed to involve the transfer of an electron from the nitrogen atom to the active oxygen species of the P450 enzyme, leading to the formation of an N-oxide product. washington.edu In mechanistic studies designed to explore such pathways, Ebastine N-oxide-d5 is an essential tool. By introducing both ebastine and a known quantity of this compound into an incubation with a CYP enzyme system, researchers can use liquid chromatography-mass spectrometry (LC-MS) to monitor for the formation of unlabeled ebastine N-oxide. The deuterated compound serves as a perfect internal standard, allowing for the unambiguous identification and precise quantification of the enzymatically generated N-oxide, distinguishing it from any potential background interference and confirming the mechanistic step.

Research has established the specific roles of various CYP isoforms in the sequential metabolism of ebastine, as detailed in the table below.

| Parent Compound | Metabolite | Primary Catalyzing Enzyme(s) |

| Ebastine | Desalkylebastine | CYP3A4, CYP3A5 nih.gov |

| Ebastine | Hydroxyebastine | CYP2J2, CYP3A4, CYP4F12 nih.govpsu.edu |

| Hydroxyebastine | Carebastine | CYP2J2, CYP3A4 nih.gov |

| Hydroxyebastine | Desalkylebastine | CYP3A4 nih.gov |

| Carebastine | Desalkylebastine | CYP3A4 nih.gov |

Application of this compound in Metabolic Stability and Metabolite Identification Studies within Subcellular Fractions (e.g., microsomes) and Cell Culture Models

Metabolic stability assays are fundamental in early drug discovery for predicting the in vivo clearance of a compound. researchgate.net These assays are commonly performed using subcellular fractions, such as human liver microsomes (HLMs), which contain a high concentration of drug-metabolizing enzymes like CYPs. evotec.com Cell culture models, such as Caco-2 cells, are also used to study metabolism and transport in an environment that mimics the intestinal epithelium. drugbank.com

In these experimental setups, this compound is critical for metabolite identification and quantification. When a parent drug like ebastine is incubated with liver microsomes, it is converted into various metabolites. evotec.com To accurately measure the rate of formation of a specific metabolite, such as a potential N-oxide, a stable isotope-labeled version like this compound is added to the reaction mixture at a known concentration. This serves as an internal standard during LC-MS analysis. eurekaselect.com It co-elutes with the unlabeled, enzymatically formed metabolite but is detected at a different mass-to-charge ratio (m/z). This allows for correction of any variability introduced during sample preparation or analysis, ensuring the high accuracy required for determining clearance rates. eurekaselect.com

Studies with HLMs have shown that ebastine is metabolized into two primary products: desalkylebastine and hydroxyebastine. nih.gov The formation of these metabolites demonstrates the utility of microsomal systems in characterizing metabolic pathways.

Elucidation of Enzyme Kinetics and Inhibitory Profiles using Stable Isotope-Labeled Metabolites in Recombinant Systems

To identify precisely which enzyme is responsible for a specific metabolic reaction, researchers utilize recombinant systems. These systems consist of individual human CYP enzymes expressed in cell lines (e.g., Bactosomes), allowing for the study of a single enzyme's activity in isolation. researchgate.net This approach is crucial for determining the enzyme kinetics—specifically the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ)—for a given metabolic pathway.

The use of a stable isotope-labeled metabolite like this compound is indispensable for these kinetic studies. By incubating the parent drug with a specific recombinant P450 enzyme, the formation of the unlabeled metabolite can be measured over a range of substrate concentrations. researchgate.net The addition of this compound as an internal standard ensures that the quantification of the metabolite is highly accurate, which is essential for deriving reliable kinetic parameters. researchgate.net These parameters are used to calculate the intrinsic clearance (CLᵢₙₜ) of the reaction, providing a quantitative measure of an enzyme's metabolic capability.

Kinetic analyses using recombinant human P450 enzymes have been instrumental in defining the relative contributions of different isoforms to ebastine metabolism. For instance, CYP2J2 has been shown to have a significantly higher intrinsic clearance for ebastine hydroxylation compared to CYP3A4 and CYP3A5. nih.govresearchgate.net

| Enzyme | Metabolite | Kₘ (µM) | Vₘₐₓ (pmol/min/pmol P450) | CLᵢₙₜ (µL/min/pmol P450) |

| CYP3A4 | Desalkylebastine | - | - | 0.44 nih.gov |

| CYP2J2 | Hydroxyebastine | - | - | 0.45 nih.govresearchgate.net |

| CYP3A4 | Hydroxyebastine | - | - | 0.02 nih.govresearchgate.net |

| CYP3A5 | Hydroxyebastine | - | - | 0.06 nih.govresearchgate.net |

Role of Ebastine N Oxide D5 in Elucidating Metabolic Shunting and Kinetic Isotope Effects in Research Models

Investigation of Deuterium (B1214612) Kinetic Isotope Effects on Enzyme-Substrate Interactions in In Vitro Systems.

There is no available research data detailing the investigation of deuterium kinetic isotope effects using Ebastine (B1671034) N-oxide-d5 in in-vitro systems. Such studies would theoretically involve comparing the rate of enzymatic reactions (e.g., reduction of the N-oxide back to ebastine or further metabolism) of Ebastine N-oxide-d5 with its non-deuterated counterpart. The objective would be to determine if the presence of deuterium at the d5 position influences the interaction with metabolic enzymes, providing insight into the reaction's rate-limiting steps. Without experimental data, no findings can be reported.

Analysis of Metabolic Pathway Alterations and Preferential Shunting Induced by Isotopic Labeling in Preclinical Investigations.

Similarly, there is a lack of preclinical research analyzing metabolic pathway alterations or preferential shunting using this compound. A hypothetical preclinical study might involve administering this compound to an animal model and comparing the resulting metabolite profile to that produced by the non-deuterated Ebastine N-oxide. This could reveal if the deuterium labeling slows down a particular metabolic route, thereby "shunting" the metabolism towards other pathways. As no such investigations have been published, no detailed research findings or data tables can be presented.

Potential Applications of Ebastine N Oxide D5 in Mechanistic Drug Drug Interaction Research

Assessment of Metabolite-Mediated Enzyme Induction or Inhibition in Isolated Enzyme Systems and Cell-Based Assays

The potential for a drug or its metabolites to induce or inhibit drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily, is a major cause of metabolic DDIs. Ebastine (B1671034) N-oxide-d5 can be instrumental in precisely evaluating these effects.

In in vitro studies using isolated enzyme systems, such as human liver microsomes or recombinant CYP enzymes, Ebastine N-oxide-d5 can serve as a highly specific analytical standard. For instance, to investigate if Ebastine N-oxide inhibits a particular CYP isozyme, a known substrate for that enzyme would be incubated with the enzyme in the presence and absence of Ebastine N-oxide. The formation of the substrate's metabolite would be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, which is chemically identical to the analyte but mass-shifted, allows for precise quantification by correcting for variations in sample processing and instrument response.

In cell-based assays, such as those using cultured human hepatocytes, this compound can be used to study enzyme induction. Hepatocytes would be treated with the parent drug, ebastine, and the formation of Ebastine N-oxide would be monitored over time. The subsequent addition of this compound as an internal standard during analysis would enable accurate measurement of the intracellular concentrations of the unlabeled metabolite. This helps in determining if the parent drug upregulates the expression of enzymes responsible for its own metabolism or the metabolism of other drugs.

Below is an illustrative data table demonstrating how results from an enzyme inhibition study might be presented.

| CYP Isozyme | Substrate Probe | Inhibitor (Ebastine N-oxide) Concentration (µM) | % Inhibition of Metabolite Formation | IC50 (µM) |

| CYP3A4 | Midazolam | 0.1 | 5 | >100 |

| 1 | 12 | |||

| 10 | 25 | |||

| 100 | 48 | |||

| CYP2D6 | Dextromethorphan | 0.1 | 2 | >100 |

| 1 | 8 | |||

| 10 | 15 | |||

| 100 | 22 |

This table is for illustrative purposes only and does not represent actual experimental data.

Contributions to Understanding Metabolic Cross-Talk and Enzyme Activity Modulation at the Molecular Level

Metabolic cross-talk refers to the complex interactions between different metabolic pathways, where the metabolite of one drug can influence the metabolic fate of a co-administered drug. This compound is a powerful tool for dissecting these intricate interactions at a molecular level.

By using this compound as a tracer, researchers can follow its metabolic fate in the presence of other drugs. For example, if it is hypothesized that another drug inhibits the further metabolism of Ebastine N-oxide, a study could be designed where hepatocytes are incubated with this compound and the interacting drug. The rate of disappearance of this compound and the appearance of its subsequent metabolites can be accurately quantified. The deuterium (B1214612) label ensures that the detected signals are unequivocally from the administered compound, eliminating confusion with endogenous molecules or metabolites of the co-administered drug.

Furthermore, the kinetic isotope effect, a phenomenon where the C-D bond is stronger than the C-H bond, can be exploited. If the metabolism of Ebastine N-oxide involves the cleavage of a carbon-deuterium bond, the rate of metabolism may be slower compared to the unlabeled compound. This can provide valuable insights into the rate-limiting steps of metabolic pathways and the specific enzymatic mechanisms involved.

An example of how data from a metabolic cross-talk study could be presented is shown in the table below.

| Condition | This compound Concentration (µM) | Rate of Disappearance of this compound (pmol/min/mg protein) |

| Control (no interacting drug) | 1 | 50.2 ± 4.5 |

| + Drug X (Potential Inhibitor) | 1 | 15.8 ± 2.1 |

| Control (no interacting drug) | 10 | 155.6 ± 12.3 |

| + Drug X (Potential Inhibitor) | 10 | 48.9 ± 5.7 |

This table is for illustrative purposes only and does not represent actual experimental data.

Future Research Directions and Innovative Applications of Ebastine N Oxide D5

Integration of Deuterated Metabolites in Quantitative Metabolomics and Proteomics Workflows for Systems Biology

Systems biology aims to construct a holistic understanding of biological processes by integrating diverse layers of information, such as data from proteomics and metabolomics. metwarebio.com In this context, the accuracy of quantitative data is paramount. Deuterated metabolites like Ebastine (B1671034) N-oxide-d5 are poised to significantly enhance the robustness of these multi-omics workflows.

The primary role of a stable isotope-labeled compound such as Ebastine N-oxide-d5 in metabolomics is to serve as an ideal internal standard. thermofisher.com When added to a biological sample at a known concentration, it co-elutes with the endogenous, non-labeled Ebastine N-oxide during chromatographic separation. Because it is chemically identical to the analyte of interest but has a different mass, it can be distinguished by a mass spectrometer. This allows for the precise correction of variations that can occur during sample preparation and analysis, such as extraction loss and matrix-induced ion suppression or enhancement. nih.govamerigoscientific.com

By providing more accurate and precise quantification of metabolite levels, this compound strengthens the foundation of systems biology models. nih.gov For instance, researchers can more confidently correlate the concentration of Ebastine N-oxide with changes in the proteome, such as the expression levels of specific cytochrome P450 enzymes responsible for its formation. hyphadiscovery.com This integration allows for a clearer depiction of metabolic pathways and their regulation, moving beyond isolated data points to a comprehensive network view. metwarebio.comresearchgate.net The improved data quality derived from using deuterated standards helps to reduce false positives in pathway analysis and builds more predictive models of cellular response to xenobiotics. metwarebio.com

Table 1: Role of Deuterated Standards in Multi-Omics Workflows

| Workflow Stage | Challenge without Deuterated Standard | Solution with this compound | Impact on Systems Biology |

| Sample Preparation | Variable analyte recovery during extraction. | Co-extraction allows for normalization of recovery losses. amerigoscientific.com | Increased quantitative accuracy of metabolite data. |

| LC-MS Analysis | Matrix effects (ion suppression/enhancement) lead to inaccurate quantification. waters.com | Standard experiences identical matrix effects, enabling precise correction. thermofisher.com | Higher confidence in correlating metabolome and proteome data. |

| Data Integration | "Noisy" metabolite data can lead to spurious correlations with protein expression. | Cleaner, more reliable quantitative data. | More accurate mapping of metabolic pathways and regulatory networks. nih.gov |

| Model Building | Inaccurate parameters weaken the predictive power of systems biology models. | Provides high-quality data for model input and validation. | Development of more robust and predictive biological models. |

Development of Novel Analytical Approaches Leveraging Stable Isotope-Labeled Standards for Enhanced Resolution in Complex Biological Systems

The development of new analytical methods is driven by the need for greater sensitivity, specificity, and resolution, particularly when analyzing compounds in complex biological matrices like blood, plasma, or urine. waters.com Stable isotope-labeled standards such as this compound are indispensable tools in the creation and validation of these next-generation analytical techniques, primarily those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). crimsonpublishers.com

The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis. amerigoscientific.com Because this compound has nearly identical physicochemical properties to the actual metabolite, it behaves similarly during chromatography, ensuring that it is subjected to the same localized matrix effects as the analyte. waters.com This is a critical feature for enhancing the resolution and reliability of an assay. It allows analysts to distinguish the target metabolite's signal from background noise and interfering substances with a high degree of confidence.

Future research will leverage this compound to develop highly sensitive methods capable of quantifying trace amounts of the N-oxide metabolite. This is important because metabolites can have their own pharmacological activity or toxicity, and understanding their concentration profiles is crucial. hyphadiscovery.com Furthermore, N-oxides can sometimes be unstable and revert to the parent drug, a phenomenon that requires precise analytical methods to study. hyphadiscovery.com By using this compound, researchers can develop novel micro-sampling techniques or methods for challenging matrices, pushing the boundaries of what can be measured and enhancing the resolution of our understanding of drug metabolism in intricate biological systems.

Exploration of this compound in Computational Modeling and Simulation of Drug Disposition and Metabolism

Computational modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, has become a vital tool in drug discovery and development. These models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites, helping to predict drug behavior in different populations and scenarios. The predictive power of these models is critically dependent on the quality of the input data. nih.gov

This is where this compound plays a crucial, albeit indirect, role. By enabling highly accurate measurements of the formation rate of Ebastine N-oxide in in vitro systems (e.g., human liver microsomes or hepatocytes), the deuterated standard provides essential parameters for building and refining PBPK models. The precise quantification of metabolite formation allows for the accurate calculation of key enzymatic kinetic parameters, such as Vmax (maximum reaction rate) and Km (substrate concentration at half Vmax).

Table 2: Application of this compound in the PBPK Modeling Workflow

| Modeling Phase | Required Data | Role of this compound | Outcome |

| Model Input (Parameterization) | In vitro metabolic rates (e.g., Vmax, Km) for N-oxide formation. | Used as an internal standard in in vitro assays to ensure highly accurate measurement of these rates. | High-quality, reliable input parameters for the model's metabolic component. |

| Model Refinement | In vivo plasma concentration data of the N-oxide metabolite from preclinical/clinical studies. | Enables accurate quantification of the metabolite in plasma samples, providing robust data for model comparison. | Better correlation between simulated and observed metabolite profiles. |

| Model Verification/Validation | Comparison of model predictions against real-world data. | Guarantees that the "real-world" data used for validation is of the highest analytical quality. | Increased confidence in the model's predictive capabilities for various scenarios (e.g., DDI). |

| Simulation & Prediction | A fully parameterized and validated PBPK model. | (Indirect) The model, built with accurate data, is used to simulate drug disposition. | More reliable predictions of drug and metabolite behavior, informing clinical decisions. |

Q & A

Q. How should researchers handle conflicting literature reports on This compound’s solubility and stability profiles?

- Methodological Answer : Replicate key experiments under controlled conditions (e.g., USP dissolution apparatus). Perform accelerated stability studies (40°C/75% RH) and compare degradation products via LC-MS. Publish negative results and methodological limitations to reduce publication bias .

Ethical and Reproducibility Considerations

Q. Q. What steps ensure ethical compliance when using This compound in preclinical studies?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization and blinding protocols. Obtain approval from institutional ethics committees (e.g., NREC) and document informed consent for human-derived samples. Disclose conflicts of interest and funding sources in the acknowledgments section .

Q. Q. How can researchers enhance the reproducibility of This compound studies for meta-analyses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.